

Side-by-side comparison of Methyl retinoate and tretinooin

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Compound of Interest

Compound Name: *Methyl retinoate*

Cat. No.: *B020215*

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A Side-by-Side Comparison of **Methyl Retinoate** and Tretinooin for Dermatological Research and Development

Introduction

Tretinooin, also known as all-trans-retinoic acid (ATRA), is a well-established first-generation retinoid and the gold standard in topical therapy for acne vulgaris and photoaging.^{[1][2]} Its biological effects are mediated through the activation of nuclear retinoic acid receptors (RARs), leading to profound changes in gene expression that influence cell proliferation, differentiation, and inflammation.^{[3][4]} **Methyl retinoate**, the methyl ester of tretinooin, is a closely related derivative. Structurally, it differs by the esterification of the carboxylic acid group, a modification that alters its physicochemical properties and suggests its potential role as a prodrug. This guide provides a side-by-side comparison of these two retinoids, focusing on their chemical properties, mechanism of action, biological efficacy, and safety profiles, supported by experimental data and protocols for the scientific community.

Physicochemical Properties

The primary difference between **Methyl retinoate** and Tretinooin lies in their terminal functional group—an ester versus a carboxylic acid. This single modification results in altered polarity and molecular weight, which can influence formulation stability, skin penetration, and metabolic activation.

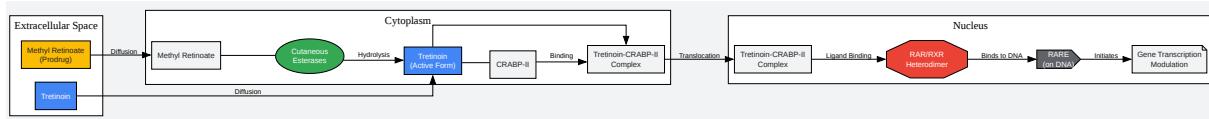
Property	Methyl Retinoate	Tretinoin (all-trans-retinoic acid)
Molecular Formula	C ₂₁ H ₃₀ O ₂ [5] [6]	C ₂₀ H ₂₈ O ₂
Molecular Weight	314.46 g/mol [5] [6]	300.44 g/mol
IUPAC Name	methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate [5]	(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid
CAS Number	339-16-2 [5] [6]	302-79-4
Predicted logP	5.691 [7]	6.9

Mechanism of Action: A Prodrug Hypothesis

Tretinoin exerts its effects by directly binding to and activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[\[3\]](#) As a methyl ester, **Methyl retinoate** is not expected to bind to these receptors with high affinity. Instead, it is hypothesized to function as a prodrug that, after penetrating the epidermis, is hydrolyzed by cutaneous esterases to release tretinoin, the active therapeutic agent.[\[8\]](#)[\[9\]](#) The active tretinoin then follows the canonical retinoid signaling pathway.

Retinoid Signaling Pathway

The biological activity of tretinoin is initiated by its entry into the cell, where it binds to cellular retinoic acid-binding protein (CRABP-II). This complex is translocated into the nucleus, where tretinoin binds to a heterodimer of a Retinoic Acid Receptor (RAR) and a Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to control processes like cell differentiation, proliferation, and collagen synthesis.[\[3\]](#)[\[10\]](#)



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Fig 1. Proposed metabolic activation and signaling pathway of **Methyl Retinoate**.

Receptor Binding Affinity

Direct binding data for **Methyl retinoate** is scarce, as it is presumed to be inactive prior to hydrolysis. The binding affinity of its active metabolite, tretinoin, for the RAR subtypes is well-characterized and is responsible for its biological effects.

Ligand	Receptor Subtype	Dissociation Constant (Kd)
Tretinoin (all-trans-RA)	RAR α , RAR β , RAR γ	~0.2 - 0.7 nM[11]
Tretinoin (all-trans-RA)	RXRs	Does not bind effectively[11]
9-cis-RA	RXR α , RXR β , RXR γ	~14 - 18 nM[11]

Experimental Protocol: Radioligand Receptor-Binding Assay[12][13]

- Preparation of Nuclear Extracts: Transfect COS-7 or similar cells with expression vectors for the desired human RAR subtype (α , β , or γ). After 48 hours, harvest the cells and prepare nuclear extracts.
- Binding Reaction: Incubate the nuclear extracts with a constant concentration of a radiolabeled retinoid (e.g., [3 H]all-trans-retinoic acid) and increasing concentrations of the unlabeled competitor ligand (Tretinoin or **Methyl retinoate**) in a binding buffer.

- Separation: Separate the receptor-bound from free radioligand using a method like hydroxylapatite precipitation or filtration.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis: Determine the concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC_{50}). Calculate the K_d from the IC_{50} value using the Cheng-Prusoff equation.

Comparative Biological Efficacy

The efficacy of **Methyl retinoate** is contingent on its conversion to tretinoin. Therefore, its performance is directly related to the rate of hydrolysis in the skin. While direct comparative clinical studies are limited, the known effects of tretinoin on collagen synthesis serve as a benchmark for the potential anti-aging effects of its prodrugs.

Collagen Synthesis

Tretinoin is known to stimulate collagen synthesis in photodamaged skin.[\[14\]](#) Studies have shown that topical application of tretinoin leads to a significant increase in procollagen I and III gene and protein expression.[\[15\]](#)

Compound (Concentration)	Effect on Collagen I Formation	Study Context
0.1% Tretinoin Cream	80% increase vs. baseline [14]	10-12 months treatment on photodamaged human skin [14]
0.025% Tretinoin Cream	Upregulation of COL1A1 gene [15]	4 weeks treatment on human skin [15]
Retinol (precursor)	Upregulation of COL1A1 gene (less magnitude than Tretinoin) [15]	4 weeks treatment on human skin [15]

Experimental Protocol: In Vitro Collagen Synthesis Assay[\[16\]](#)[\[17\]](#)

- Cell Culture: Culture primary human dermal fibroblasts in a growth medium (e.g., DMEM with 10% FBS) until confluent.
- Treatment: Starve the cells in a low-serum medium for 24 hours, then treat with various concentrations of **Methyl retinoate**, Tretinoiin, or a vehicle control for 48-72 hours.
- Sample Collection: Collect the cell culture supernatant.
- Quantification: Measure the amount of secreted procollagen type I C-peptide (a surrogate for newly synthesized collagen) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
- Data Analysis: Normalize the procollagen levels to total protein content or cell number and compare the results between treatment groups.

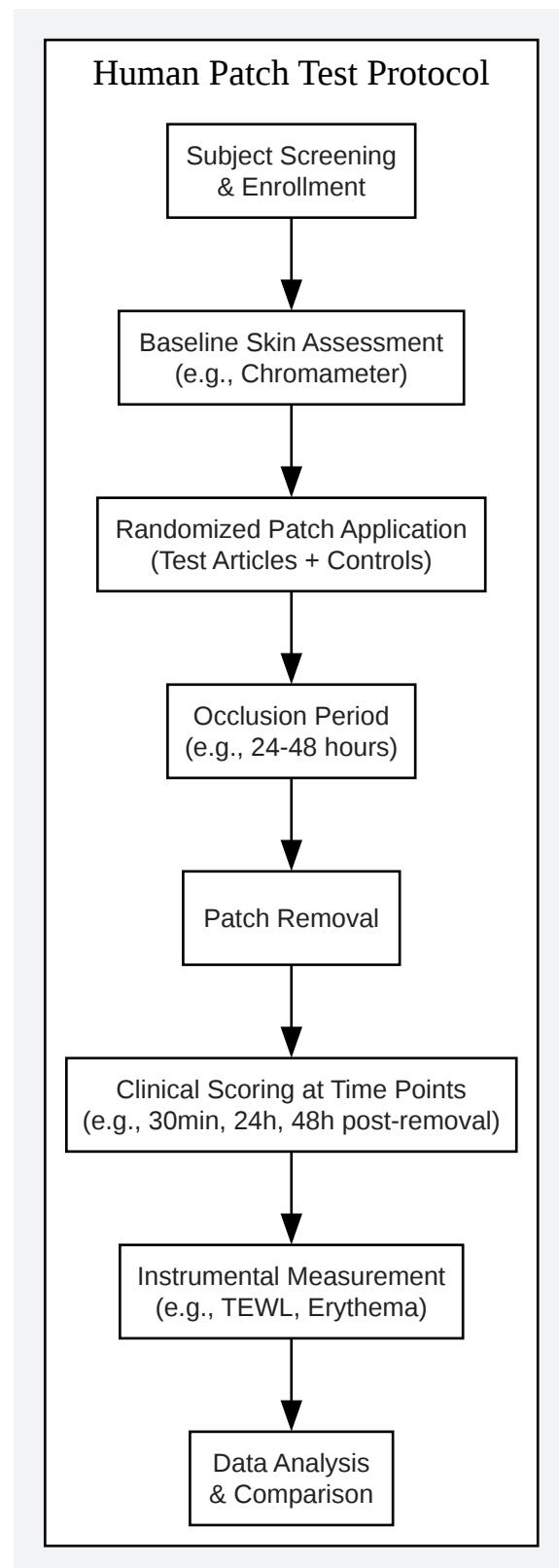
Side Effect Profile and Irritation Potential

A primary drawback of tretinoiin therapy is skin irritation, often called "retinoid dermatitis," characterized by erythema, scaling, dryness, and burning.[\[18\]](#)[\[19\]](#) The use of a prodrug like **Methyl retinoate** could potentially mitigate these effects by providing a slower, more controlled release of the active tretinoiin molecule as the ester is gradually hydrolyzed by skin enzymes. This could lead to a better tolerability profile.

Compound (Concentration)	Relative Irritation Potential
Tretinoiin (0.025% - 0.1%)	High. Irritation is concentration-dependent, though differences between 0.025% and 0.05% may not be significant in some populations. [20] [21]
Methyl Retinoate	Hypothesized to be lower than equimolar Tretinoiin due to gradual conversion. Direct comparative data is needed.
Retinol (precursor)	Generally considered less irritating than Tretinoiin. [19]

Experimental Workflow for Skin Irritation Assessment

A standard method to evaluate the irritation potential of topical compounds is the human patch test, which involves applying the substance to the skin under occlusion and scoring the resulting reaction.



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Fig 2. Workflow for a comparative human skin irritation study.

Experimental Protocol: Cumulative Irritation Patch Test[20][22]

- Subjects: Recruit healthy adult volunteers with no history of skin disease in the test area (e.g., the back).
- Test Articles: Prepare formulations of **Methyl retinoate** and Tretinooin at desired concentrations in a suitable vehicle. Include a vehicle control and a positive control (e.g., 0.1% sodium lauryl sulfate).
- Application: Apply a defined amount of each test article to a Finn Chamber or similar occlusive patch. Apply the patches in a randomized sequence to the subjects' backs.
- Exposure: Leave patches in place for 24 or 48 hours. After removal, assess the skin. Reapply new patches to the same sites for a total of several consecutive applications (e.g., up to 21 days or until significant irritation occurs).[20]
- Evaluation: At each reading (typically 24 hours after patch application or 30 minutes after removal), a trained evaluator scores the skin reaction for signs of irritation like erythema, edema, and papules using a standardized scale (e.g., 0 = no reaction, 4 = severe reaction).
- Data Analysis: Calculate a cumulative irritation score for each test article. Use statistical analysis (e.g., ANOVA) to compare the irritation potential of the different compounds.

Conclusion

Tretinooin remains the benchmark for topical retinoid therapy due to its extensive body of supporting efficacy data. **Methyl retinoate** presents a compelling alternative from a drug development perspective, primarily based on the prodrug hypothesis. By masking the active carboxylic acid group, **Methyl retinoate** may offer improved formulation stability and enhanced skin penetration, potentially leading to a more favorable therapeutic window with reduced irritation. However, this theoretical advantage is critically dependent on the rate and efficiency of its hydrolysis to tretinooin within the skin. Future research should focus on direct, head-to-head clinical trials comparing equimolar concentrations of **Methyl retinoate** and Tretinooin to quantify differences in efficacy and, most importantly, tolerability. Such studies are essential to validate its potential as a less irritating but equally effective alternative in the retinoid arsenal.

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